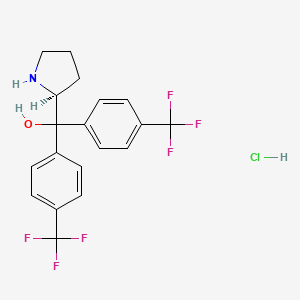
tert-Butyl (R)-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl (R)-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate is a compound of significant interest in various scientific fields. Known for its intricate structure, this compound boasts a unique combination of functional groups that makes it a versatile entity in organic synthesis and research applications. Its structure features a tert-butyl carbamate moiety linked to a phenyl ring, which is further connected to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (R)-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate generally follows a multistep approach:
Starting Material Preparation: : Initially, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane is synthesized or sourced commercially.
Formation of the Phenyl Ring: : A phenyl ring is introduced through electrophilic aromatic substitution reactions.
Attachment of the Carbamate Group: : The tert-butyl carbamate group is attached via nucleophilic substitution reactions.
Industrial Production Methods
In an industrial context, the compound is produced through a scaled-up version of the laboratory synthesis, often involving:
Bulk Reagents: : Utilizing large quantities of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and phenyl precursors.
Optimized Reaction Conditions: : Employing high-pressure reactors and automated control systems to ensure consistent quality and yield.
Purification: : Techniques such as recrystallization and chromatography are used for purification.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation to form corresponding phenols.
Reduction: : Reduction reactions can convert certain functional groups to amines or alcohols.
Substitution: : The phenyl ring allows for further substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, Chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, Sodium borohydride.
Substituting Agents: : Alkyl halides, Acyl chlorides.
Major Products Formed
Phenolic derivatives
Amines
Alcohols
Substituted aromatic compounds
科学的研究の応用
In Chemistry
Tert-Butyl (R)-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling.
In Biology
The compound is explored for its potential in drug discovery, acting as an intermediate in the synthesis of biologically active molecules.
In Medicine
It may serve as a precursor in the synthesis of pharmaceuticals targeting specific biological pathways.
In Industry
Industrially, the compound finds use in the production of advanced materials and polymers due to its stability and reactivity.
作用機序
Molecular Targets and Pathways
In biological systems, the compound interacts with various enzymes and receptors. Its mechanism often involves:
Binding to active sites on enzymes, altering their activity.
Modulating receptor functions to influence cellular pathways.
類似化合物との比較
Similar Compounds
Phenylboronic Acid Derivatives: : Such as 4-phenylboronic acid.
Tert-Butyl Carbamates: : Like tert-Butyl (4-hydroxyphenyl)carbamate.
Uniqueness
Tert-Butyl (R)-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate stands out due to its combined structural features, offering unique reactivity patterns and applications compared to its analogs.
The compound's versatility and significance in various scientific domains make it a subject of ongoing research and industrial interest. Whether in the lab or in industrial settings, its unique properties continue to inspire new applications and innovations.
特性
IUPAC Name |
tert-butyl N-[(1R)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BNO4/c1-13(21-16(22)23-17(2,3)4)14-9-11-15(12-10-14)20-24-18(5,6)19(7,8)25-20/h9-13H,1-8H3,(H,21,22)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLFZBDHCQYOBY-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[C@@H](C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5S)?-5,?6-?Dihydro-?2-?(2,?3,?4,?5,?6-?pentafluorophenyl)?-?5-?(phenylmethyl)?-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate](/img/structure/B8089916.png)
![(5aS,10bR)-2-(2,4,6-trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumtetrafluoroborate](/img/structure/B8089939.png)



![2-[(8Bs)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]acetonitrile](/img/structure/B8089975.png)
![(S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B8089981.png)




![2-Methylbenzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate](/img/structure/B8089999.png)
![Methyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate](/img/structure/B8090012.png)

